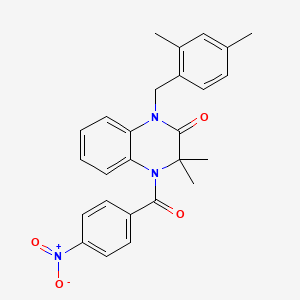

![molecular formula C14H8BrF3N2O3 B6140565 N-[4-bromo-3-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B6140565.png)

N-[4-bromo-3-(trifluoromethyl)phenyl]-3-nitrobenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[4-bromo-3-(trifluoromethyl)phenyl]-3-nitrobenzamide” is an organic compound that belongs to the class of trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Synthesis Analysis

The synthesis of this compound and similar trifluoromethyl probes has been studied in the context of optimizing resolution in 19F NMR studies of proteins . The chemical shift dispersion of a number of thiol-reactive trifluoromethyl probes was evaluated under conditions of varying polarity .科学研究应用

Antimalarial Drug Discovery

TCMDC-123520: has been identified as a potential starting point for antimalarial drug discovery. It exhibits transmission-blocking potential against Plasmodium falciparum , the parasite responsible for malaria . This compound was part of a high-throughput screening that led to the identification of molecules with dual activity against both gametocytes and asexual stages of the parasite, which is crucial for controlling malaria transmission and disease progression.

PfCLK3 Inhibition

The compound has shown promise as an inhibitor of the kinase PfCLK3 , which plays a critical role in the regulation of malarial parasite RNA splicing . Inhibiting PfCLK3 is a novel strategy that offers prophylactic, transmission-blocking, and curative potential, making TCMDC-123520 a valuable lead for developing new antimalarials with a unique mechanism of action.

Covalent Inhibitor Design

Research has been conducted on the co-crystal structure of PfCLK3 with TCMDC-123520, facilitating the rational design of covalent inhibitors . This approach is significant for creating more effective and selective drugs by targeting essential malarial kinases, which could lead to advancements in malaria treatment.

Suzuki–Miyaura Coupling

In the field of organic chemistry, compounds like TCMDC-123520 can be used in Suzuki–Miyaura coupling reactions. These reactions are pivotal for creating carbon-carbon bonds, which are fundamental in the synthesis of various organic molecules, including pharmaceuticals .

Protodeboronation Reactions

The structural motifs present in TCMDC-123520 are relevant for protodeboronation reactions, which are important for removing boron groups from organic molecules. This process is essential in the synthesis of complex organic compounds and can be applied in the development of new drugs .

Medicinal Chemistry

The trifluoromethyl group present in TCMDC-123520 is a common feature in medicinal chemistry due to its ability to enhance the potency and selectivity of drug candidates. It can improve drug properties by influencing the pKa and enhancing interactions with biological targets .

安全和危害

The safety data sheet for a similar compound, “4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride”, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with care, using personal protective equipment and working in a well-ventilated area .

未来方向

作用机制

Target of Action

The primary target of TCMDC-123520, also known as CBDivE_012119 or N-[4-bromo-3-(trifluoromethyl)phenyl]-3-nitrobenzamide, is the protein kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .

Mode of Action

TCMDC-123520 interacts with PfCLK3 by inhibiting its activity . The co-crystal structure of the essential malarial kinase PfCLK3 with the reversible inhibitor TCMDC-123520 has been solved . This interaction leads to the inhibition of PfCLK3, thereby disrupting the RNA splicing process essential for the survival of the parasite .

Biochemical Pathways

The inhibition of PfCLK3 by TCMDC-123520 affects the RNA splicing process in the malarial parasite . PfCLK3 is known to phosphorylate parasite SR proteins, indicating its role in the processing of parasite RNA . Therefore, the inhibition of PfCLK3 disrupts this process, affecting the survival of the parasite .

Pharmacokinetics

Result of Action

The inhibition of PfCLK3 by TCMDC-123520 results in the disruption of the RNA splicing process, which is essential for the survival of the malarial parasite . This leads to the death of the parasite, demonstrating the compound’s parasiticidal activity .

属性

IUPAC Name |

N-[4-bromo-3-(trifluoromethyl)phenyl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrF3N2O3/c15-12-5-4-9(7-11(12)14(16,17)18)19-13(21)8-2-1-3-10(6-8)20(22)23/h1-7H,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAAXHZKFFVTTCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrF3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-bromo-3-(trifluoromethyl)phenyl]-3-nitrobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-2-[(2,4-dimethoxybenzyl)amino]benzoic acid](/img/structure/B6140484.png)

![2-[5-(4-bromobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone](/img/structure/B6140489.png)

![1-{4-[(3-{[4-(1-hydroxypropyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]phenyl}ethanone](/img/structure/B6140494.png)

![1-(3-{3-[4-(trifluoromethyl)-2-pyrimidinyl]phenyl}-1H-pyrazol-1-yl)-2-butanol](/img/structure/B6140501.png)

![3-(2-fluorophenyl)-5-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6140509.png)

![1-[1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-piperidinyl]ethanone](/img/structure/B6140516.png)

![2-[(3-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-2-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6140518.png)

![ethyl (1-{[2-(1,3-benzodioxol-5-yloxy)propanoyl]amino}cyclohexyl)acetate](/img/structure/B6140525.png)

![N'-(3-ethoxy-2-hydroxybenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B6140528.png)

![methyl 4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}benzoate](/img/structure/B6140531.png)

![1-(4-ethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B6140556.png)

![2-(2-methoxyethyl)-8-(2-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6140559.png)

![7-(4-fluorobenzyl)-2-[3-(2-isoxazolidinyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6140578.png)